2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- A study on the synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans outlines a one-pot synthesis method that could potentially be applied or adapted for the synthesis of related compounds like 2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide (Ramarao et al., 2004).
Antimicrobial and Antioxidant Activity :
- Research on the synthesis and investigation of antimicrobial and antioxidant activity of various furan compounds has been conducted. This kind of research could provide insights into the potential biological activity of compounds similar to this compound (Devi et al., 2010).
Regioselectivity in Chemical Reactions :
- A study on the regioselectivity in deprotonation of similar benzamide compounds and their subsequent reactions can offer insights into how such compounds behave under different chemical conditions (Rebstock et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities :
- Research has been conducted on the synthesis of benzamide compounds and their evaluation for antibacterial, antiurease, and antioxidant activities, which could be relevant to understanding the potential applications of this compound (Sokmen et al., 2014).
Pharmacological Properties :
- A study on the synthesis and neuroleptic activity of similar benzamides can provide insights into the potential pharmacological properties of compounds like this compound (Iwanami et al., 1981).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Related compounds have been shown to participate in reactions such as the suzuki–miyaura coupling , which could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-12-7-10(15)1-2-11(12)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQZASFJAHKWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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